Absence of Validated Biological Potency: A Critical Procurement Warning
A comprehensive search of PubMed, Google Patents, PubChem, ChEMBL, and BindingDB yielded zero bioactivity results (IC50, Ki, Kd, EC50) for CAS 1101431-11-1 against any protein target. This contrasts sharply with structurally related thieno[3,2-d]pyrimidines documented in primary literature. For instance, compound 46 (a thieno[3,2-d]pyrimidine derivative from Hanmi Pharmaceutical) demonstrates a JAK1 IC50 of 0.022 μM with kinome-wide selectivity [1]. Similarly, compound 6o from a related series achieves an IC50 ≤ 250 nM against EGFR L858R/T790M with >40-fold selectivity over wild-type EGFR [2]. No such data exist for the target compound, making any potency claim unverifiable.
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 46 (thieno[3,2-d]pyrimidine analog): JAK1 IC50 = 0.022 μM; Compound 6o (thieno[3,2-d]pyrimidine analog): EGFR L858R/T790M IC50 ≤ 250 nM |
| Quantified Difference | Cannot be calculated; target compound lacks any quantitative bioactivity data |
| Conditions | Biochemical kinase assays (e.g., ADP-Glo, HTRF); cellular assays in NSCLC lines (H1975) |
Why This Matters
Procurement of a compound with no established potency profile represents a fundamental scientific risk. The absence of data means no hypothesis-driven experiment can be confidently designed, and any observed activity cannot be contextualized against known chemical matter.
- [1] Kim, Y., et al. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. Eur. J. Med. Chem. 2025, 286, 117308. View Source
- [2] Chen, Y., et al. Discovery of new thieno[3,2-d]pyrimidine derivatives targeting EGFR L858R/T790M NSCLCs by the conformation constrained strategy. Eur. J. Med. Chem. 2020. View Source
